molecular formula C14H13NO6S2 B1351604 Polyoxyethylene sorbitan trioleate CAS No. 9005-70-3

Polyoxyethylene sorbitan trioleate

Cat. No. B1351604
Key on ui cas rn: 9005-70-3
M. Wt: 355.4 g/mol
InChI Key: KPCLPBLTPXDOIR-UHFFFAOYSA-N
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Patent
US05763530

Procedure details

An organic solution is prepared by combining a low odor paraffin oil (208.4 g), polyoxyethylene sorbitan monooleate (9.0 g) and polyoxyethylene sorbitan trioleate (32.6 g) in a reactor with stirring. To this solution is added an aqueous solution, adjusted to pH=3.5 with sulfuric acid, containing acrylamide (24.0 g), acryloxyethyltrimethyl ammonium chloride (80.2 g), sodium bromate (0.01 g), ethylenediaminetetraacetic acid tetra sodium salt (0.21 g), and water (145.58 g).
[Compound]
Name
paraffin
Quantity
208.4 g
Type
reactant
Reaction Step One
[Compound]
Name
polyoxyethylene sorbitan monooleate
Quantity
9 g
Type
reactant
Reaction Step Two
Quantity
32.6 g
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
24 g
Type
reactant
Reaction Step Five
Quantity
80.2 g
Type
reactant
Reaction Step Five
Quantity
0.01 g
Type
reactant
Reaction Step Five
Quantity
0.21 g
Type
reactant
Reaction Step Five
Name
Quantity
145.58 g
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
COC(C1SC=CC=1S(NCC1C=CC2OCOC=2C=1)(=O)=O)=O.S(=O)(=O)(O)O.[C:29]([NH2:33])(=[O:32])[CH:30]=[CH2:31].[Cl-:34].[C:35]([O:39][CH2:40][CH2:41][N+:42]([CH3:45])([CH3:44])[CH3:43])(=[O:38])[CH:36]=[CH2:37].Br([O-])(=O)=O.[Na+].[Na+].[Na+].[Na+].[Na+].C(N(CC([O-])=O)CC([O-])=O)CN(CC([O-])=O)CC([O-])=O>O>[Cl-:34].[C:35]([O:39][CH2:40][CH2:41][N+:42]([CH3:44])([CH3:43])[CH3:45])(=[O:38])[CH:36]=[CH2:37].[C:29]([NH2:33])(=[O:32])[CH:30]=[CH2:31] |f:3.4,5.6,7.8.9.10.11,13.14.15|

Inputs

Step One
Name
paraffin
Quantity
208.4 g
Type
reactant
Smiles
Step Two
Name
polyoxyethylene sorbitan monooleate
Quantity
9 g
Type
reactant
Smiles
Step Three
Name
Quantity
32.6 g
Type
reactant
Smiles
COC(=O)C1=C(C=CS1)S(=O)(=O)NCC2=CC3=C(C=C2)OCO3
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
S(O)(O)(=O)=O
Step Five
Name
Quantity
24 g
Type
reactant
Smiles
C(C=C)(=O)N
Name
Quantity
80.2 g
Type
reactant
Smiles
[Cl-].C(C=C)(=O)OCC[N+](C)(C)C
Name
Quantity
0.01 g
Type
reactant
Smiles
Br(=O)(=O)[O-].[Na+]
Name
Quantity
0.21 g
Type
reactant
Smiles
[Na+].[Na+].[Na+].[Na+].C(CN(CC(=O)[O-])CC(=O)[O-])N(CC(=O)[O-])CC(=O)[O-]
Name
Quantity
145.58 g
Type
solvent
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
with stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
An organic solution is prepared
ADDITION
Type
ADDITION
Details
To this solution is added an aqueous solution

Outcomes

Product
Name
Type
Smiles
[Cl-].C(C=C)(=O)OCC[N+](C)(C)C.C(C=C)(=O)N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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